2-(2-Methoxyethoxy)ethyl 2-phenylacetate
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Overview
Description
2-(2-Methoxyethoxy)ethyl 2-phenylacetate is an organic compound with the molecular formula C13H18O4. It is an ester derived from phenylacetic acid and 2-(2-methoxyethoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methoxyethoxy)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Hydrolysis: Phenylacetic acid and 2-(2-methoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduced forms of the compound.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 2-phenylacetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing phenylacetic acid and 2-(2-methoxyethoxy)ethanol, which may interact with biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar chemical properties and applications.
Phenylacetic acid: The parent acid from which the ester is derived.
2-(2-Methoxyethoxy)ethoxyacetic acid: Another related compound with similar structural features.
Uniqueness
2-(2-Methoxyethoxy)ethyl 2-phenylacetate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of phenylacetic acid and 2-(2-methoxyethoxy)ethanol moieties makes it valuable in various research and industrial applications.
Properties
CAS No. |
6315-00-0 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-phenylacetate |
InChI |
InChI=1S/C13H18O4/c1-15-7-8-16-9-10-17-13(14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
LGXPOVWUWICGKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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